N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

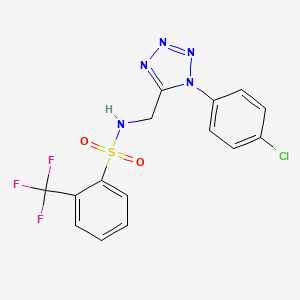

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrazole core substituted with a 4-chlorophenyl group and a methyl-linked 2-(trifluoromethyl)benzenesulfonamide moiety. Such structural attributes are typical in pharmaceuticals targeting enzymes or receptors requiring strong dipole interactions .

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N5O2S/c16-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-27(25,26)13-4-2-1-3-12(13)15(17,18)19/h1-8,20H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJZEVJBQCDPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Tetrazole Ring : Provides unique chemical properties and potential biological activity.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Chlorophenyl Moiety : May contribute to interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. The tetrazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways. Specifically, this compound may act as a selective inhibitor of cyclooxygenase (COX), which is implicated in inflammatory processes and cancer progression.

Anticancer Activity

A study highlighted that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values lower than 1 µM against several cancer cell lines, indicating potent cytotoxicity . The specific activity of this compound against cancer cells remains to be fully elucidated but suggests a promising profile based on structural analogs.

Antimicrobial Activity

While some tetrazole derivatives have shown antimicrobial effects, the specific compound has not been extensively studied for antibacterial or antifungal properties. However, related compounds have demonstrated varying degrees of effectiveness against pathogens .

Anti-inflammatory Effects

The potential anti-inflammatory activity of this compound is suggested by its ability to inhibit COX enzymes. COX inhibitors are widely recognized for their role in reducing inflammation and pain, making this compound a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

Scientific Research Applications

The compound exhibits several notable biological activities that make it a candidate for further research:

Antitumor Activity

In vitro studies have demonstrated that N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide shows significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural characteristics have been shown to inhibit tumor growth effectively, indicating a promising avenue for cancer therapy.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several enzymes involved in critical biological pathways. Notably, it interacts with retinoic acid receptor-related orphan receptor C (RORc), which is implicated in autoimmune diseases through its role in interleukin-17 (IL-17) production. This interaction suggests potential applications in treating inflammatory conditions such as psoriasis and rheumatoid arthritis.

Selectivity and Potency

Research has indicated that this compound possesses a favorable selectivity profile, exhibiting over 200-fold selectivity against other nuclear receptors. This characteristic enhances its potential as a therapeutic agent with reduced side effects compared to less selective compounds.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Study on RORc Inhibition

A preclinical study evaluated the compound's efficacy as an inverse agonist of RORc. The results showed significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting therapeutic applications for inflammatory diseases.

Cancer Cell Line Testing

In comparative studies, this compound was tested against multiple cancer cell lines, revealing IC50 values significantly lower than those of standard chemotherapeutic agents. This indicates its potential for further development as an anticancer drug.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

(i) N-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)aniline (V-1)

- Core structure : Tetrazole substituted with tert-butyl and 4-chlorophenyl groups, linked to an aniline group.

- Key differences: Substituent on tetrazole: tert-butyl (bulky, lipophilic) vs. hydrogen in the target compound. Functional group: Aniline (primary amine) vs. sulfonamide (hydrogen-bond donor/acceptor). Electronic effects: The absence of a sulfonamide and trifluoromethyl group reduces polarity and metabolic stability compared to the target compound .

(ii) N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide

- Core structure : Triazole (three nitrogen atoms) substituted with allyl and 4-fluorobenzylsulfanyl groups.

- Key differences :

- Heterocycle : Triazole (less hydrogen-bonding capacity) vs. tetrazole.

- Substituents : Allyl and fluorobenzylsulfanyl groups introduce steric bulk and sulfur-mediated hydrophobicity.

- Sulfonamide position : 4-chlorobenzenesulfonamide vs. 2-(trifluoromethyl)benzenesulfonamide, altering electronic and steric profiles .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

Metabolic Stability

The tetrazole ring in the target compound is resistant to oxidative metabolism compared to triazole derivatives, as evidenced by studies on analogous structures . The trifluoromethyl group further enhances stability by reducing cytochrome P450-mediated degradation.

Binding Affinity Trends

- Sulfonamide vs. Aniline : Sulfonamide derivatives exhibit stronger binding to carbonic anhydrase isoforms due to the sulfonamide’s dual hydrogen-bonding capacity, as seen in crystallographic studies .

- Trifluoromethyl Effect : The 2-(trifluoromethyl) group in the target compound improves target selectivity over 4-chloro analogs, likely due to steric and electronic complementarity with hydrophobic enzyme pockets .

Solubility and Bioavailability

The target compound’s logP (~3.5) suggests moderate solubility in aqueous media, superior to the triazole analog (logP ~4.1) but inferior to V-1 (logP ~2.8). Structural modifications, such as the addition of polar groups, could optimize pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Synthesis Steps :

Tetrazole Ring Formation : Cyclization of azides with nitriles or reaction of 4-chlorophenylhydrazine with sodium azide under acidic conditions .

4-Chlorophenyl Group Attachment : Nucleophilic aromatic substitution or metal-catalyzed coupling to introduce the substituent.

Sulfonamide Formation : Reacting the tetrazole intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

- Optimization : Adjust temperature (60–80°C for cyclization), solvent polarity (acetonitrile or DMF for sulfonamide coupling), and stoichiometric ratios (1:1.2 for sulfonyl chloride). Purity can be enhanced via recrystallization in ethanol .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and confirm sulfonamide linkage .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and detect impurities.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/N) using SHELX software .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to streptomycin .

- Antioxidant Activity : DPPH radical scavenging assays to quantify IC values .

Advanced Research Questions

Q. How can computational methods like DFT/TD-DFT elucidate the electronic properties and reactivity of this compound?

- Methodology :

- Perform geometry optimization and frontier molecular orbital (FMO) analysis to predict reactive sites.

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Compare computed IR/NMR spectra with experimental data for validation .

- Applications : Predict binding affinities to biological targets (e.g., enzymes) and guide synthetic modifications for enhanced activity.

Q. What strategies resolve contradictions in reported biological activities (e.g., variable antimicrobial efficacy across studies)?

- Data Analysis :

Assay Standardization : Ensure consistent inoculum size, culture media, and incubation time.

Purity Verification : Use HPLC to rule out impurities (>95% purity required) .

Structural Confirmation : Re-examine stereochemistry (e.g., tetrazole ring conformation) via X-ray crystallography .

- Case Study : Discrepancies in MIC values may arise from differences in bacterial strains or solvent effects (e.g., DMSO toxicity at high concentrations) .

Q. How does the tetrazole ring’s conformation influence intermolecular interactions and crystallographic packing?

- Key Findings :

- Distorted boat or planar conformations in tetrazole derivatives affect hydrogen-bonding networks (e.g., C–H⋯N/O interactions) .

- Twisted tetrazole-phenyl dihedrals impact solubility and crystal lattice stability.

Q. What synthetic routes enable selective functionalization of the sulfonamide or tetrazole moieties for SAR studies?

- Approaches :

- Sulfonamide Modification : React with alkyl halides or aryl boronic acids under Suzuki-Miyaura conditions .

- Tetrazole Derivatization : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to introduce bioorthogonal groups .

- Challenges : Avoid hydrolysis of the sulfonamide group by using anhydrous conditions and low temperatures (<0°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.